methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Biological Activity
Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the naphthalenyl group and carbamoyl moiety may contribute to its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thienopyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Mechanism of Action :
- Inhibition of specific kinases involved in cancer cell signaling pathways.
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
Antimicrobial Properties
Methyl 3-carbamoyl derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.
- Case Study :
- A study demonstrated that similar thienopyridine compounds exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.
Neuroprotective Effects
Emerging evidence suggests that compounds in this class may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways.
- Research Findings :
- In vitro studies have shown that related compounds can reduce neuronal apoptosis induced by neurotoxic agents.
- Animal models have indicated improvements in cognitive function following treatment with thienopyridine derivatives.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Substituent | Effect on Activity |
---|---|
Naphthalenyl group | Enhances binding affinity to target proteins |
Carbamoyl moiety | Increases solubility and bioavailability |
Thienopyridine core | Essential for anticancer activity |
Pharmacokinetics and Toxicity
Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, including good oral bioavailability and metabolic stability. Toxicity studies are necessary to ensure safety profiles before clinical application.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-29-22(28)25-10-9-16-17(12-25)30-21(19(16)20(23)27)24-18(26)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-8H,9-12H2,1H3,(H2,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBEAWTAVHQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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